molecular formula C9H10N2O B12830819 2-Ethyl-1H-benzo[d]imidazol-5-ol

2-Ethyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B12830819
M. Wt: 162.19 g/mol
InChI Key: GKLHZAQLXOPKLU-UHFFFAOYSA-N
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Description

2-Ethyl-1H-benzo[d]imidazol-5-ol is a benzimidazole derivative featuring an ethyl group at the 2-position and a hydroxyl group at the 5-position of the fused benzene-imidazole ring system. This compound has garnered attention in both medicinal chemistry and materials science due to its versatile properties.

  • Applications:
    • Medicinal Chemistry: Derivatives of this compound exhibit activity against Mycobacterium tuberculosis (MIC: 0.625 µg/mL) and are explored as selective ligands for targets like AT2 receptors .
    • Materials Science: Incorporated into organic light-emitting diodes (OLEDs), it serves as a host material, achieving high luminances (>100,000 cd m⁻²) and low turn-on voltages (<2.5 V) due to its charge-transport properties .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethyl-3H-benzimidazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-2-9-10-7-4-3-6(12)5-8(7)11-9/h3-5,12H,2H2,1H3,(H,10,11)

InChI Key

GKLHZAQLXOPKLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-benzo[d]imidazol-5-ol can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. For instance, the reaction of o-phenylenediamine with ethyl glyoxalate in the presence of a strong acid like hydrochloric acid can yield this compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale cyclization reactions using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone-like structure.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyl group at the 5-position can also participate in hydrogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-Ethyl-1H-benzo[d]imidazol-5-ol with analogous benzimidazole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
This compound C₉H₁₀N₂O 2-Ethyl, 5-OH 162.19 g/mol Enhanced lipophilicity; strong H-bond donor
2-Methyl-1H-benzo[d]imidazol-5-ol C₈H₈N₂O 2-Methyl, 5-OH 148.16 g/mol Reduced steric bulk compared to ethyl
2-Amino-1H-benzo[d]imidazol-5-ol C₇H₇N₃O 2-Amino, 5-OH 149.15 g/mol Increased polarity; potential for H-bond networks
2-Mercapto-1H-benzo[d]imidazol-5-ol C₇H₆N₂OS 2-SH, 5-OH 166.20 g/mol Thiol group enhances reactivity (e.g., metal coordination)

Key Observations :

  • The ethyl group in the target compound increases lipophilicity compared to methyl or amino substituents, which may enhance bioavailability in drug design .
  • The hydroxyl group at position 5 enables hydrogen bonding, critical for crystal packing and solubility .
Antimicrobial and Antimycobacterial Effects
  • This compound : Demonstrates potent activity against M. tuberculosis H37Rv (MIC: 0.625 µg/mL) when integrated into thiazole-containing derivatives .
  • Compound 17 (5-bromo-2-((4-nitrophenoxy)methyl)-1-((2-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole): Exhibits broad-spectrum efficacy against Gram-positive bacteria (e.g., S. aureus MIC: 4 µg/mL) and fungi .
  • Thiazol-2-yl Derivatives : Substitution with thiazole groups (e.g., compound 16 in ) improves specificity against S. aureus (MIC: 0.015 mg/mL) due to enhanced target binding .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) improve antimicrobial potency by increasing electrophilicity .
  • Alkyl groups (ethyl, methyl) balance lipophilicity and steric effects, optimizing membrane penetration .

Challenges :

  • Steric hindrance from ethyl groups may reduce reaction yields compared to methyl analogs .
  • Thiol-containing derivatives require inert atmospheres to prevent oxidation .

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